4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Structurally, it features a 1,2,3,4-tetrahydropyrimidine core substituted with a thioxo group at position 2, a methyl group at position 6, a [1,1'-biphenyl]-4-yl group at position 4, and an N-phenylcarboxamide at position 3.
Properties
IUPAC Name |
6-methyl-N-phenyl-4-(4-phenylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-16-21(23(28)26-20-10-6-3-7-11-20)22(27-24(29)25-16)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15,22H,1H3,(H,26,28)(H2,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJUSMCONGQPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class and has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a thioxo group and a biphenyl moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of tetrahydropyrimidine derivatives. For instance, compounds similar to 4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain derivatives exhibited high binding affinity to human kinesin Eg5 enzyme, leading to mitotic arrest and subsequent apoptosis in cancer cells such as A549 lung adenocarcinoma cells .
Antimicrobial Activity
The thioxo group present in this compound has been associated with antimicrobial properties. Research indicates that similar pyrimidine derivatives display potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives containing thiourea groups have been reported to exhibit significant antibacterial effects against pathogens like E. coli and S. aureus .
The biological mechanisms through which 4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine exerts its effects include:
- Inhibition of Topoisomerase II : Compounds in this class have been identified as inhibitors of topoisomerase II, a crucial enzyme in DNA replication .
- Induction of Apoptosis : The ability to induce apoptotic pathways in cancer cells has been linked to the structural characteristics of the compound .
Case Studies
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications at specific positions on the tetrahydropyrimidine ring can enhance biological activity. For instance:
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural features, yields, melting points, and biological activities of the target compound and related derivatives:
Key Observations :
- Substituent Effects: Halogenated aryl groups (e.g., 2-bromophenyl in 9a) generally yield higher melting points compared to non-halogenated derivatives, likely due to increased molecular packing efficiency .
- Biological Activity: Compounds with electron-withdrawing groups (e.g., CF3 in ) show pronounced antimicrobial activity, while furan-substituted derivatives exhibit antioxidant properties . The target compound’s biphenyl group could modulate selectivity for kinase or protease targets, as seen in other THP-based drug candidates .
Structure-Activity Relationships (SAR)
- Thioxo Group : Critical for hydrogen bonding with biological targets (e.g., RNase H in HIV-1 inhibition) . Replacement with oxo groups reduces activity .
- N-Aryl Substitution : Phenyl or fluorophenyl groups at position 5 enhance metabolic stability compared to alkyl chains .
- Biphenyl vs. Monocyclic Aryl: Biphenyl-substituted derivatives (e.g., target compound) may exhibit improved pharmacokinetic profiles due to increased lipophilicity, as observed in .
Q & A
Q. What are the standard synthetic routes for preparing this tetrahydropyrimidine derivative?
The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., biphenyl-4-carbaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a thiourea derivative. Cyclization steps may follow to introduce the thioxo group and aryl substituents . For example, demonstrates the use of Biginelli reactions to generate structurally similar pyrimidines, with cyclization of intermediates using 3-amino-5-methylisoxazole.
Q. How is structural confirmation achieved for this compound?
Key techniques include:
- Single-crystal X-ray diffraction to resolve the 3D structure and confirm regiochemistry (e.g., bond lengths and angles for the tetrahydropyrimidine core) .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding patterns (e.g., NH and thioxo protons in DMSO-d₆) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What solvent systems and purification methods are optimal for isolating this compound?
Polar aprotic solvents (e.g., ethanol, DMF) are commonly used for synthesis. Chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are effective for purification. highlights similar protocols for isolating methyl carboxylate analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Lewis acids (e.g., HCl, FeCl₃) or ionic liquids can enhance Biginelli reaction efficiency .
- Temperature control : Elevated temperatures (80–100°C) favor cyclization but may require reflux conditions to avoid side products .
- Solvent effects : shows that ethanol or THF improves solubility of intermediates during crystallization .
Q. How can structural or spectroscopic data discrepancies be resolved?
- Disordered crystal structures : Use low-temperature X-ray studies or DFT calculations to model electron density (e.g., observed disorder in a cyanophenyl analog) .
- Unexpected NMR shifts : Probe hydrogen bonding or tautomerism via variable-temperature NMR (e.g., thioxo ↔ thiol tautomerism) .
Q. What strategies are used to investigate bioactivity mechanisms?
- Enzyme inhibition assays : Test interactions with targets like dihydrofolate reductase (DHFR) or kinases, given structural similarities to known inhibitors (e.g., ’s fluorophenyl analogs showed antibacterial activity) .
- In vitro models : Assess cytotoxicity in cancer cell lines (e.g., MTT assays) with SAR analysis of substituents .
Q. How does regioselectivity impact functionalization of the pyrimidine core?
Substituent positioning (e.g., biphenyl at C4 vs. C6) is controlled by steric and electronic factors during cyclization. demonstrates how benzaldehyde derivatives direct regioselectivity in Biginelli adducts . Computational tools (e.g., DFT) can predict favorable transition states for substitution patterns.
Data Contradiction and Validation
Q. How to address inconsistencies between crystallographic and spectroscopic data?
- X-ray vs. NMR : Crystallography provides absolute configuration but may miss dynamic conformers. NMR (e.g., NOESY) can validate solution-state structures .
- Thermogravimetric analysis (TGA) : Confirm hydration states (e.g., ’s monohydrate crystal structure vs. anhydrous NMR data) .
Q. What methodologies resolve conflicting bioactivity results across studies?
- Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (pH, serum concentration).
- Metabolic stability assays : Use liver microsomes to assess if inactive results stem from rapid degradation .
Experimental Design Considerations
Q. How to design SAR studies for this compound?
Systematically modify:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
